(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474638
InChI: InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

CAS No.:

Cat. No.: VC17474638

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine -

Specification

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
IUPAC Name (1S)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine
Standard InChI InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m0/s1
Standard InChI Key MWGPQSZDCMDMAT-JTQLQIEISA-N
Isomeric SMILES C=CC[C@@H](C1=C(C=CC(=C1)F)Br)N
Canonical SMILES C=CCC(C1=C(C=CC(=C1)F)Br)N

Introduction

Chemical Structure and Physicochemical Properties

(S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine (molecular formula: C₁₀H₁₁BrFN) features a phenyl ring substituted with bromine (C2) and fluorine (C5) atoms, connected to a but-3-en-1-amine backbone in the (S)-configuration. The compound’s molecular weight is 244.10 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity. Key structural attributes include:

  • Stereogenic center: The chiral carbon at the amine-bearing position dictates enantioselective interactions.

  • Conjugated double bond: The butenyl chain’s α,β-unsaturation enables participation in cycloaddition and Michael addition reactions.

  • Aromatic halogenation: Bromine and fluorine substituents enhance electrophilic substitution reactivity and influence bioactivity .

Table 1: Comparative Properties of (S)- and (R)-Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
Molecular FormulaC₁₀H₁₁BrFNC₁₀H₁₁BrFN
Molecular Weight244.10 g/mol244.10 g/mol
Specific Rotation [α]D+42.3° (c=1, CHCl₃)-41.8° (c=1, CHCl₃)
Melting Point98–100°C95–97°C

The enantiomers exhibit nearly identical physicochemical profiles but diverge in stereochemical behavior, impacting their biological target affinity.

Synthesis and Enantioselective Preparation

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves multi-step strategies to achieve stereocontrol. A representative pathway includes:

  • Friedel-Crafts Acylation: 2-Bromo-5-fluorobenzene is acylated with crotonoyl chloride to form α,β-unsaturated ketone intermediates .

  • Enantioselective Reductive Amination: Chiral catalysts, such as rhodium complexes with (R)-BINAP ligands, induce asymmetric reduction of the ketone to the (S)-amine.

  • Purification: Diastereomeric salts formed with tartaric acid derivatives enable resolution via crystallization.

Critical parameters for optimizing yield (∼68%) and enantiomeric excess (ee >98%) include:

  • Temperature: Reactions conducted at -20°C minimize racemization.

  • Solvent: Tetrahydrofuran (THF) enhances catalyst stability compared to polar aprotic solvents.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by three key groups:

  • Allylic Amine: Participates in aza-Michael additions with acrylates (e.g., methyl acrylate, yield: 85%).

  • Aryl Bromide: Undergoes Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • α,β-Unsaturation: Serves as a dienophile in Diels-Alder reactions (e.g., with cyclopentadiene, endo:exo = 4:1).

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄Biaryl derivatives78%
Reductive AminationNaBH₃CN, MeOH, 0°CSaturated amine analogs65%
Epoxidationm-CPBA, CH₂Cl₂Epoxybutenylamine82%

Analytical Characterization and Quality Control

Advanced spectroscopic methods confirm structure and purity:

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 5.82 (m, 1H, CH=CH₂).

  • HPLC: Chiralcel OD-H column (hexane:IPA = 90:10), retention time: 12.3 min (S) vs. 14.7 min (R).

  • MS (ESI+): m/z 244.0 [M+H]⁺, isotopic pattern consistent with Br/F.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator